1-Naphthalenesulfonyl chloride

Description

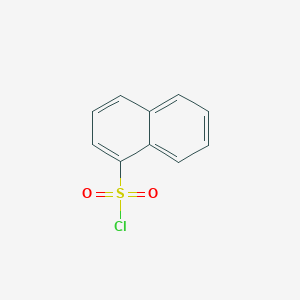

1-Naphthalenesulfonyl chloride (CAS 85-46-1) is a sulfonyl chloride derivative of naphthalene, characterized by the sulfonyl chloride (–SO₂Cl) group attached to the 1-position of the naphthalene ring. Its molecular formula is C₁₀H₇ClO₂S, with a molecular weight of 226.68 g/mol . Key identifiers include the IUPAC name naphthalene-1-sulfonyl chloride and synonyms such as α-naphthalenesulfonyl chloride.

Properties

IUPAC Name |

naphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASJFYAPNPUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058922 | |

| Record name | 1-Naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-46-1 | |

| Record name | 1-Naphthalenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorosulfonylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROSULFONYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WYX4I0SJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation of Naphthalene

Naphthalene undergoes electrophilic substitution with chlorosulfonic acid (ClSO₃H) to form 1-naphthalenesulfonic acid. The reaction is typically conducted at elevated temperatures (70–100°C) under anhydrous conditions to favor the α-isomer.

Reaction Conditions :

-

Molar Ratio : Naphthalene to chlorosulfonic acid (1:1.05–1.5)

-

Temperature : 70–100°C

-

Catalyst : Sulfamic acid (optional, for improved regioselectivity)

The sulfonation step is exothermic, requiring controlled addition to prevent side reactions such as polysulfonation.

Chlorination of 1-Naphthalenesulfonic Acid

The sulfonic acid intermediate is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Thionyl chloride is preferred due to its milder conditions and gaseous byproducts (SO₂, HCl), which simplify purification.

Procedure :

-

Add thionyl chloride (1.5–2.0 mol equivalents) to the sulfonic acid at 70°C.

-

Reflux until gas evolution ceases (~2–4 hours).

-

Distill excess thionyl chloride under reduced pressure.

-

Precipitate the product by pouring the residue into ice water.

Yield : 85–90% (theoretical), with purity ≥95% after recrystallization.

Direct Chlorosulfonation Method

This one-pot method bypasses the isolation of sulfonic acid by employing excess chlorosulfonic acid as both sulfonating and chlorinating agent.

Reaction Mechanism :

-

Sulfonation :

-

Chlorination :

Optimization Insights :

-

Temperature : 70–80°C (higher temperatures risk decomposition).

-

Additives : Sulfamic acid (0.5–1.0 wt%) enhances α-selectivity and reduces byproducts.

Yield : 75–82%, with residual sulfuric acid removed via aqueous workup.

Alternative Synthetic Routes

Diazotization of 1-Naphthylamine

While less common, 1-naphthylamine can be diazotized and treated with sulfur dioxide to yield the sulfonyl chloride. This method is limited by the instability of diazonium intermediates and lower yields (~60%).

Microwave-Assisted Synthesis

Emerging studies report microwave irradiation (100–150°C, 30–60 minutes) accelerating sulfonation-chlorination, achieving 88% yield with reduced reaction time.

Comparative Analysis of Preparation Methods

| Parameter | Sulfonation-Chlorination | Direct Chlorosulfonation | Diazotization |

|---|---|---|---|

| Yield (%) | 85–90 | 75–82 | 55–60 |

| Purity (%) | ≥95 | 90–93 | 80–85 |

| Reaction Time (h) | 6–8 | 4–5 | 8–10 |

| Byproducts | SO₂, HCl | H₂SO₄ | N₂, HCl |

| Scalability | Industrial | Pilot-scale | Laboratory |

Key Observations :

-

Sulfonation-chlorination offers superior yield and purity, making it the industrial standard.

-

Direct chlorosulfonation reduces steps but requires careful handling of corrosive reagents.

-

Diazotization is niche, reserved for specialized applications.

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

1-Naphthalenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Desulfitative Carbonylative Stille Cross-Coupling: It can undergo desulfitative carbonylative Stille cross-coupling reactions with organotin compounds to form carbonyl-containing products.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-naphthalenesulfonic acid and hydrochloric acid.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as chloroform, and catalysts like palladium complexes. The major products formed depend on the specific nucleophile or reaction conditions employed.

Scientific Research Applications

Chemical Properties and Reactivity

1-Naphthalenesulfonyl chloride is a sulfonyl chloride that can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. It is known for its ability to form sulfonamides, which are crucial intermediates in pharmaceutical chemistry. The compound is also characterized by its high reactivity towards amines, alcohols, and other nucleophiles, making it a valuable reagent in synthetic organic chemistry.

Applications in Organic Synthesis

-

Synthesis of Sulfonamides :

- NSC is commonly used to synthesize sulfonamides by reacting with amines. This reaction is crucial for developing various pharmaceuticals and agrochemicals.

- Case Study : In a study involving the synthesis of 5-dimethylamino-1-naphthalenesulfonamide (DNSBA), NSC was reacted with butylamine in chloroform, demonstrating its effectiveness as a coupling agent in synthesizing fluorescent compounds .

- Formation of Naphthalene Derivatives :

- Cross-Coupling Reactions :

Biological Applications

-

Anticancer Research :

- NSC has been investigated for its potential role in anticancer therapies. It has been used to modify compounds that target cancer stem cells.

- Case Study : Research indicated that NSC derivatives could influence mammosphere formation in breast cancer stem cells, suggesting their potential as therapeutic agents against cancer .

-

Drug Development :

- The compound's ability to introduce sulfonamide groups into drug candidates enhances their pharmacological properties.

- Example : The introduction of NSC into drug design has led to improved efficacy and selectivity of certain compounds against specific biological targets.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group (SO2Cl) is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the formation of sulfonamide and sulfonate ester derivatives, which are crucial in many synthetic and biological processes .

Comparison with Similar Compounds

Physical and Chemical Properties

- Appearance : White crystalline powder .

- Melting Point : 70°C .

- Boiling Point : 195°C .

- Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic sulfonyl chloride group, enabling its use in sulfonamide and sulfonate ester synthesis .

Comparison with Similar Compounds

The following table compares 1-naphthalenesulfonyl chloride with structural analogs and functional derivatives:

Key Differences and Insights

Structural Isomerism (1- vs. 2-Naphthalenesulfonyl chloride): The positional isomerism between 1- and 2-naphthalenesulfonyl chloride affects steric hindrance and electronic properties.

Functional Group Modifications (Dansyl Chloride): Dansyl chloride incorporates a dimethylamino group at the 5-position, enabling fluorescence upon reaction with amines. This contrasts with this compound, which lacks fluorogenic properties but is more cost-effective for non-fluorescent applications .

Heterocyclic vs. Aromatic Backbones (Piperidine-1-sulfonyl chloride) :

- Piperidine-1-sulfonyl chloride’s aliphatic ring reduces aromatic conjugation, leading to lower thermal stability (e.g., melting point ~50°C vs. 70°C for this compound) and distinct reactivity in metal coordination chemistry .

Toxicity and Handling: Sulfonyl chlorides are generally corrosive and moisture-sensitive. While this compound requires storage under anhydrous conditions , dansyl chloride’s dimethylamino group may reduce volatility but increase environmental persistence .

Research Findings and Data

Market Specifications

Biological Activity

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a bicyclic compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis, and applications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid is with a molecular weight of 170.21 g/mol. Its structure includes a hydroxyl group and a carboxylic acid group, allowing for versatile chemical reactivity, including acid-base reactions and esterification processes .

The biological activity of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The hydroxyl and carboxyl groups facilitate hydrogen bonding and can modulate enzyme activity, influencing metabolic pathways.

- Receptor Binding : Preliminary studies suggest potential interactions with specific receptors, which may alter cellular responses and metabolic processes.

Biological Activities

Research indicates several biological activities associated with 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid:

- Antiviral Properties : Dihydroxylated derivatives have been utilized as scaffolds for developing antiviral agents, showcasing the compound's potential in combating viral infections .

- Neuroactive Effects : Certain derivatives selectively affect amino acid levels in the cerebral cortex, indicating possible neuropharmacological applications .

- Cancer Research : Compounds related to this bicyclic structure have displayed inhibitory effects on cancer cell growth and apoptosis, marking their relevance in oncology .

Synthesis

The synthesis of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid can be achieved through various methods, emphasizing its versatility:

- Starting Materials : Various organic precursors can be utilized.

- Key Reactions :

Case Studies

Several studies have highlighted the compound's applications:

- Antiviral Agent Development :

- Researchers synthesized dihydroxylated derivatives for potential use as antiviral agents, demonstrating effective inhibition of viral replication in vitro.

- Neuropharmacological Studies :

- Investigations into the effects on neurotransmitter levels revealed that certain derivatives could selectively modulate neurotransmitter release, suggesting therapeutic potential in neurodegenerative diseases.

Comparative Analysis

A comparison of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with structurally similar compounds reveals unique properties that may influence its biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid | Bicyclic structure with hydroxyl & carboxyl groups | Potential pharmacological applications |

| Bicyclo[3.3.0]octane-1-carboxylic acid | Different bicyclic arrangement | Varies in reactivity and biological activity |

| Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | Ester derivative | Different solubility characteristics |

| Bicyclo[2.2.1]heptane derivatives | Varied ring size | Diverse biological activities |

Q & A

Q. What are the critical physical and chemical properties of 1-naphthalenesulfonyl chloride that influence its reactivity in organic synthesis?

this compound (CAS 85-46-1) is a sulfonating agent with a melting point of 64–67°C, boiling point of 194–195°C at 13 mmHg, and density of 1.414 g/cm³ . Its insolubility in water necessitates the use of polar aprotic solvents (e.g., dichloromethane, acetonitrile) for reactions. The electron-withdrawing sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols. Stability is influenced by moisture sensitivity; thus, anhydrous conditions and inert atmospheres are recommended to prevent hydrolysis to the sulfonic acid .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is corrosive (GHS05 classification) and requires PPE, including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation or dermal exposure. Spills must be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage should be in airtight containers under dry, cool conditions (2–8°C) to prevent degradation .

Q. How is this compound purified post-synthesis, and what analytical methods validate its purity?

Purification typically involves recrystallization from non-polar solvents like hexane or toluene. Purity is validated via melting point analysis, HPLC (using C18 columns with UV detection at 254 nm), and NMR spectroscopy (¹H and ¹³C). Impurities such as hydrolyzed sulfonic acid (retention time shifts in HPLC) or residual solvents are monitored .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of fluorescent probes, and what methodological optimizations are critical?

The compound is a precursor to dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), a fluorogenic reagent for labeling amines in peptides and proteins. Derivatization efficiency depends on pH (optimized at 9–10 using bicarbonate buffer), reaction time (1–2 hours at 25°C), and stoichiometric excess of the sulfonyl chloride to target amines. Post-labeling, reverse-phase HPLC with fluorescence detection (ex/em: 340/510 nm) quantifies conjugation efficiency .

Q. What factors govern the coordination chemistry of this compound-derived ligands with transition metals like Pt(II)?

In Pt(II) complexes, the sulfonamide group acts as a monodentate ligand via the sulfonyl oxygen. Steric hindrance from the naphthyl group and electronic effects (e.g., electron-withdrawing substituents) influence binding constants. For example, ligands derived from this compound form stable eight-membered chelate rings with Pt(II) in dioxane at 60°C, as confirmed by X-ray crystallography and cyclic voltammetry .

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

Discrepancies often arise from metabolic differences (e.g., hepatic detoxification in vivo) or bioavailability limitations. Integrated approaches include:

Q. What methodologies address data gaps in the environmental toxicology of this compound?

Priority research areas include:

- Bioaccumulation studies : Measure log Kow (octanol-water partition coefficient) to assess environmental persistence.

- Aquatic toxicity assays : Use Daphnia magna or zebrafish embryos to determine LC50 values.

- Degradation kinetics : Monitor hydrolysis rates under varying pH and UV exposure using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.